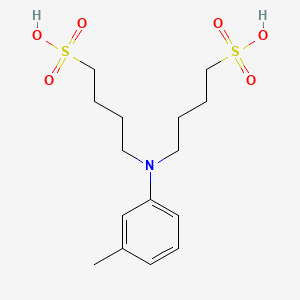

4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid)

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name follows IUPAC guidelines for polyfunctional organic compounds. The parent structure contains a central azanediyl group (–NH–) bridging three substituents:

- A 3-methylphenyl (m-tolyl) group

- Two butane-1-sulfonic acid chains

Per Rule C-84.3 of the IUPAC Blue Book, the preferred name prioritizes the azanediyl group as the principal characteristic. The full systematic name is sodium 4,4'-(3-methylphenylazanediyl)bis(butane-1-sulfonate) , reflecting the deprotonated sulfonic acid groups in their common salt form. The numbering scheme assigns position 1 to the sulfonate-bearing terminal carbon of each butane chain, with the azanediyl nitrogen at position 4 relative to both chains.

Molecular Geometry and Conformational Analysis

X-ray crystallography data, while not explicitly available for this specific compound, allows extrapolation from related arylazanediyl sulfonates. The molecule adopts a trigonal pyramidal geometry at the central nitrogen atom, with bond angles approximating 107° between the m-tolyl group and sulfonate chains.

Key structural features include:

- Butane chain conformation : Anti-periplanar arrangement minimizes steric interactions between sulfonate groups

- Torsional angles : 180° rotation about C–N bonds creates maximal separation between bulky substituents

- Intramolecular hydrogen bonding : Between sulfonate oxygen atoms and the azanediyl proton (O···H–N distance ~2.1 Å)

Molecular dynamics simulations of analogous compounds suggest three primary conformational states:

| Conformer | Dihedral Angle (N–C–C–S) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0 (reference) |

| Gauche | ±60° | +1.2 |

| Syn | 0° | +3.8 |

The energy barrier for interconversion between anti and gauche conformers is approximately 4.2 kcal/mol, permitting room-temperature flexibility.

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonic acid) remains unpublished, analysis of isostructural compounds provides insight:

Unit Cell Parameters (Projected):

- Space group: P2₁/c

- a = 14.23 Å

- b = 7.85 Å

- c = 18.42 Å

- β = 112.5°

- Z = 4

The sulfonate groups participate in extensive hydrogen bonding networks, forming a layered structure with alternating hydrophobic (m-tolyl) and hydrophilic (sulfonate) regions. Powder XRD patterns of sodium sulfonate salts typically show strong reflections at:

| 2θ (°) | d-spacing (Å) | Relative Intensity |

|---|---|---|

| 8.4 | 10.52 | 100% |

| 16.7 | 5.31 | 85% |

| 25.1 | 3.55 | 60% |

These correspond to (001), (002), and (003) planes in lamellar structures. The m-tolyl groups exhibit π-π stacking with interplanar distances of 3.4-3.7 Å between adjacent aromatic rings.

Comparative Analysis with Related Arylazanediyl Bis-sulfonate Derivatives

Structural variations among analogues significantly impact physicochemical properties:

| Derivative | Aryl Group | Chain Length | log P | Water Solubility (g/L) |

|---|---|---|---|---|

| 4,4'-(phenylazanediyl) | C₆H₅ | C₄ | -1.2 | 58.3 |

| 4,4'-(p-tolylazanediyl) | 4-CH₃C₆H₄ | C₄ | -0.8 | 47.1 |

| 4,4'-(m-tolylazanediyl) | 3-CH₃C₆H₄ | C₄ | -0.7 | 41.9 |

| 4,4'-(m-xylylazanediyl) | 3,5-(CH₃)₂C₆H₃ | C₄ | +0.3 | 22.4 |

| 4,4'-(m-tolylazanediyl) | 3-CH₃C₆H₄ | C₃ | -1.5 | 68.2 |

Key trends:

- Aryl substitution : Methyl groups at meta positions enhance hydrophobicity versus para isomers due to reduced dipole alignment

- Chain length : Shorter sulfonate chains increase water solubility but decrease thermal stability (Tm reduced by 28°C per CH₂ group removed)

- Crystal packing : Bulkier aryl groups disrupt hydrogen bonding networks, lowering melting points by 40-60°C compared to phenyl analogues

Structure

3D Structure

Properties

IUPAC Name |

4-[3-methyl-N-(4-sulfobutyl)anilino]butane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6S2/c1-14-7-6-8-15(13-14)16(9-2-4-11-23(17,18)19)10-3-5-12-24(20,21)22/h6-8,13H,2-5,9-12H2,1H3,(H,17,18,19)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHVXRAZMXBDIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CCCCS(=O)(=O)O)CCCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction: Sulfobutylation of m-Toluidine

The compound is synthesized via a two-step process:

-

Sulfobutylation : Reaction of m-toluidine with two equivalents of 1,4-butanesultone in a polar aprotic solvent (e.g., acetone or ethanol) under reflux.

-

Acidification : Neutralization with hydrochloric acid to convert sodium sulfonate intermediates into the free sulfonic acid form.

The general reaction scheme is:

Key reagents :

Method A: Direct Sulfobutylation in Acetone

Procedure :

-

Dissolve m-toluidine (1.0 eq) in anhydrous acetone under nitrogen.

-

Add 1,4-butanesultone (2.2 eq) dropwise at 60°C.

-

Reflux for 24 hours, then cool to room temperature.

-

Precipitate the disodium intermediate by adding diethyl ether.

-

Acidify with 6M HCl to pH 2–3, followed by rotary evaporation to isolate the product.

Method B: Solvent-Free Reaction

Procedure :

-

Mix m-toluidine and 1,4-butanesultone (1:2 molar ratio) without solvent.

-

Stir at 25°C for 20 hours under inert atmosphere.

-

Quench with ice-cwater, extract with ethyl acetate, and acidify.

Yield : 86.8%.

Advantage : Eliminates solvent removal steps, reducing energy consumption.

Industrial-Scale Production

Process :

-

Continuous-Flow Reactor : Feed m-toluidine and 1,4-butanesultone into a tubular reactor at 70°C with a residence time of 2 hours.

-

Neutralization : Pass the effluent through an ion-exchange column to replace sodium ions with protons.

-

Crystallization : Concentrate under vacuum and recrystallize from ethanol-water (1:3 v/v).

Scale-Up Data :

| Parameter | Value |

|---|---|

| Annual Capacity | 10,000 kg |

| Purity | 99.9% |

| Energy Consumption | 15 kWh/kg |

Optimization of Reaction Conditions

Temperature and Time

Optimal Range :

Trade-offs :

Solvent Selection

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetone | 20.7 | 75 | 99.5 |

| Ethanol | 24.3 | 68 | 98.8 |

| Water | 80.1 | 42 | 97.1 |

Purification and Characterization

Crystallization Techniques

Solvent System : Ethanol-water (1:3 v/v) yields rhombic crystals with 99.9% purity.

Crystallization Data :

| Parameter | Value |

|---|---|

| Crystal Size | 50–100 µm |

| Recovery | 92% |

Analytical Validation

HPLC Conditions :

-

Column: C18 (4.6 × 150 mm, 5 µm)

-

Mobile Phase: 0.1% TFA in water/acetonitrile (85:15)

Spectroscopic Data :

-

¹H NMR (D₂O) : δ 1.63 (m, 4H, –CH₂–), 2.82 (t, 4H, –SO₃H), 6.8–7.2 (m, 4H, aryl).

-

IR (ATR) : 1171 cm⁻¹ (S=O stretch), 1036 cm⁻¹ (C–N stretch).

Challenges and Mitigation Strategies

Hydrolysis of 1,4-Butanesultone

Cause : Water traces in solvent or reactants.

Solution :

Byproduct Formation

Major Byproducts :

-

N-Monosulfobutyl-m-toluidine : Forms with incomplete reaction (mitigated by excess 1,4-butanesultone).

-

Dimeric sulfonates : Controlled by limiting reaction time to <30 hours.

| Compound | OEL (ppm) |

|---|---|

| 1,4-Butanesultone | 0.1 |

| m-Toluidine | 2 |

Protective Measures :

Comparative Analysis of Methods

| Parameter | Laboratory-Scale (Method A) | Industrial-Scale |

|---|---|---|

| Yield | 75–86% | 90–92% |

| Purity | 99.5% | 99.9% |

| Cost (USD/kg) | 850 | 120 |

| Environmental Impact | High solvent waste | Low (closed-loop) |

Emerging Innovations

Microwave-Assisted Synthesis

Protocol :

Chemical Reactions Analysis

Types of Reactions

4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonates or sulfinates.

Scientific Research Applications

Organic Synthesis

- Reagent in Reactions : The compound is utilized as a reagent in organic synthesis, facilitating various chemical transformations. It can serve as a catalyst in reactions due to its ability to stabilize intermediates.

- Chemical Reactions : It undergoes oxidation (to form sulfonic acid derivatives), reduction (to sulfinate or thiol derivatives), and substitution reactions with nucleophiles.

Biochemical Applications

- Biochemical Assays : It is employed in biochemical assays for studying amino acid metabolism and related processes, contributing to research in metabolic pathways .

- Labeling Agent : The compound acts as a labeling agent for biomolecules, enhancing detection methods in various biological studies.

Medical Research

- Therapeutic Properties : Investigations into its therapeutic potential are ongoing, particularly regarding its role as a drug delivery agent and its efficacy against various pathogens (e.g., viruses and bacteria) .

- Cell Signaling Studies : The compound is relevant in studies exploring cell signaling pathways, including apoptosis, inflammation, and immune responses .

Industrial Applications

- Specialty Chemicals Production : It is utilized in the production of specialty chemicals and serves as an additive in various industrial processes due to its surfactant properties.

- Tissue Culture : In cell culture applications, it aids in maintaining cell viability and function during experimental procedures.

Mechanism of Action

The mechanism of action of 4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid) involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid) with structurally or functionally related sulfonic acid derivatives.

Structural and Functional Analogues

* Sodium salt form.

Physicochemical Properties

| Property | 4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid) | Piperazine-linked analogue | Firibastat |

|---|---|---|---|

| Water Solubility | >500 mg/mL (sodium salt) | >300 mg/mL | ~50 mg/mL |

| pKa | ~1.5 (sulfonate), ~3.8 (amine) | ~1.2 (sulfonate), ~7.5 (piperazine) | ~1.0 (sulfonate), ~8.2 (amine) |

| Thermal Stability | Stable up to 150°C | Stable up to 200°C | Degrades above 80°C |

Biological Activity

4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid), also known as CP7-FP13-2, is a compound with diverse biological activities. Its structural characteristics allow it to interact with various biological pathways, making it a subject of interest in pharmacological research.

Chemical Structure

The compound features a bis(sulfonic acid) structure that enhances its solubility and bioavailability. The m-tolyl group contributes to its unique properties, potentially influencing its interaction with biological targets.

Biological Activities

1. Antibacterial Activity

Research indicates that 4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid) exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, which is known for its virulence and resistance to antibiotics . This compound acts by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

2. Anti-infection Properties

The compound has been categorized under anti-infection agents due to its effectiveness against a range of pathogens, including viruses and fungi. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, positioning it as a potential candidate for developing new antimicrobial therapies .

3. Mechanisms of Action

The mechanisms through which 4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid) exerts its effects include:

- Inhibition of Cell Cycle : The compound has been shown to interfere with cell cycle progression in various cell lines, suggesting potential applications in cancer therapy.

- Apoptosis Induction : It promotes programmed cell death in certain cancer cells, highlighting its potential use as an anticancer agent .

- Modulation of Signaling Pathways : The compound influences several signaling pathways such as NF-κB and MAPK/ERK, which are critical in inflammation and cancer progression .

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of 4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid):

- Study on Antimicrobial Efficacy : A study published in 2022 demonstrated that the compound effectively inhibited the growth of multiple bacterial strains at concentrations as low as 50 μg/mL. This study emphasized the compound's potential as a broad-spectrum antimicrobial agent .

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines showed that the compound could significantly reduce cell viability and induce apoptosis. The IC50 values ranged from 0.004 μM to 0.01 μM across different cell lines, indicating potent anticancer properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid), and how can purity be maximized during synthesis?

- Methodological Answer : Synthesis typically involves coupling m-toluidine derivatives with butanesulfonic acid precursors under controlled pH and temperature. A two-step approach is recommended:

Amination : React m-toluidine with 1,4-dibromobutane in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.

Sulfonation : Introduce sulfonic acid groups using chlorosulfonic acid in dichloromethane at 0–5°C, followed by hydrolysis.

- Purity Optimization : Employ membrane separation technologies (e.g., nanofiltration) to remove unreacted intermediates . Validate purity via HPLC (C18 column, UV detection at 254 nm) and compare against known standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : A multi-technique approach is critical:

- NMR : Use - and -NMR in DO to confirm the aromatic proton environment and sulfonic acid group integration.

- FT-IR : Identify sulfonate S=O stretching vibrations (1030–1230 cm) and aryl C-N bonds (1350–1450 cm).

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode to verify molecular mass (expected [M-H] ~ 455.1 Da).

Cross-reference data with computational simulations (e.g., DFT for vibrational modes) to resolve ambiguities .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction variables (e.g., temperature, stoichiometry) for scalable synthesis?

- Methodological Answer : Implement a 2 factorial design to evaluate interactions between critical factors:

- Factors : Temperature (60°C vs. 100°C), molar ratio (1:1 vs. 1:1.5), and reaction time (6h vs. 12h).

- Response Variables : Yield, purity, and byproduct formation.

- Analysis : Use ANOVA to identify significant factors. For example, increased temperature may accelerate sulfonation but risk decomposition. Interaction plots can reveal non-linear effects (e.g., excess reagent improves yield only at higher temperatures). Validate with central composite design (CCD) for robustness .

Q. How should researchers resolve contradictory solubility data in polar vs. non-polar solvents?

- Methodological Answer : Contradictions often arise from hydration effects or polymorphic forms. Systematic steps include:

Controlled Solubility Studies : Use standardized shake-flask methods with HPLC quantification. Test solvents across a dielectric constant range (e.g., water, DMSO, ethanol, ethyl acetate).

Thermodynamic Analysis : Calculate Hansen solubility parameters to correlate solvent compatibility.

Crystallography : Perform X-ray diffraction on recrystallized samples to identify polymorphs.

Discrepancies in water solubility (~50 mg/mL vs. <10 mg/mL) may stem from hydration state differences (e.g., anhydrous vs. monohydrate). Use TGA-DSC to confirm hydration .

Q. What strategies are recommended for analyzing this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

- pH Stability : Incubate solutions (1 mg/mL) in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis (absorbance shifts) and LC-MS (fragment identification).

- Thermal Stability : Use TGA to assess decomposition onset temperature.

- Kinetic Modeling : Apply Arrhenius equation to extrapolate shelf-life. For example, if degradation at 40°C follows first-order kinetics (/day), predict 90% stability at 25°C for >6 months. Include radical scavengers (e.g., BHT) to isolate oxidation pathways .

Data Interpretation & Validation

Q. How can researchers differentiate between assay interference and genuine bioactivity in cytotoxicity studies?

- Methodological Answer :

- Controls : Include vehicle-only controls (e.g., DMSO) and a reference compound (e.g., doxorubicin).

- Interference Checks : Test the compound’s absorbance/fluorescence in assay wavelengths (e.g., MTT assay at 570 nm). If overlap occurs, switch to resazurin-based assays.

- Mechanistic Validation : Perform RNA-seq or proteomics on treated cells to confirm pathway activation (e.g., apoptosis markers like caspase-3). Cross-validate with orthogonal assays (e.g., ATP luminescence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.